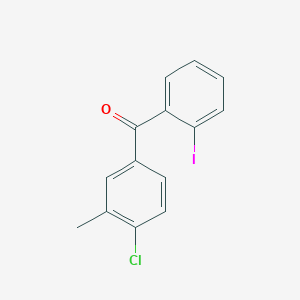

4-Chloro-2'-iodo-3-methylbenzophenone

Description

4-Chloro-2'-iodo-3-methylbenzophenone is a substituted benzophenone derivative characterized by a chloro group at the 4-position, an iodine atom at the 2'-position, and a methyl group at the 3-position on the benzophenone backbone. Benzophenones are aromatic ketones widely studied for their structural versatility, which allows modifications to tune physical, chemical, and biological properties.

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c1-9-8-10(6-7-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDGQQYBTATBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101226046 | |

| Record name | Methanone, (4-chloro-3-methylphenyl)(2-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-18-2 | |

| Record name | Methanone, (4-chloro-3-methylphenyl)(2-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-chloro-3-methylphenyl)(2-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’-iodo-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-3-methylbenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include an anhydrous environment and a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-2’-iodo-3-methylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’-iodo-3-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

4-Chloro-2’-iodo-3-methylbenzophenone has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2’-iodo-3-methylbenzophenone involves its interaction with molecular targets through its functional groups. The chloro and iodo substituents can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity by modulating the molecular pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4'-Bromo-4-iodobenzophenone (C₁₃H₉BrIO): This compound replaces the 4-chloro and 3-methyl groups with bromine at the 4'-position. Bromine’s lower electronegativity compared to chlorine (2.96 vs. The absence of a methyl group decreases steric hindrance, favoring planar molecular conformations .

- 3-Chloro-4'-iodobenzophenone (C₁₃H₉ClIO): The chloro group at the 3-position instead of the 4-position creates a meta-substitution pattern, which may disrupt conjugation pathways in the benzophenone core. This positional change could reduce thermal stability compared to the target compound, as para-substituted derivatives often exhibit higher symmetry and packing efficiency .

- However, the lack of a methyl group reduces lipophilicity, making this compound less suitable for hydrophobic interactions in biological systems compared to 4-chloro-2'-iodo-3-methylbenzophenone .

Impact of Alkyl Substituents

- 4-Chloro-2′,4′,6′-Triethylbenzophenone (C₂₄H₂₅ClO): Ethyl groups at the 2', 4', and 6' positions introduce significant steric bulk, as observed in crystallographic studies. These substituents induce conformational changes, such as ethyl group rotation at low temperatures (e.g., 166 K phase transition), which are absent in the target compound due to its smaller methyl group .

- The difluoro and chloro groups enhance acidity (pKa ~1.5–2.5) and solubility in polar solvents, contrasting with the hydrophobic nature of iodinated benzophenones .

Physical and Chemical Properties

Table 1: Comparative Properties of Benzophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₀ClIO | 348.59 | 4-Cl, 2'-I, 3-CH₃ | 310–325 | 1.65–1.75 |

| 4'-Bromo-4-iodobenzophenone | C₁₃H₉BrIO | 377.47 | 4-Br, 4'-I | 290–305 | 1.80–1.90 |

| 3-Chloro-4'-iodobenzophenone | C₁₃H₉ClIO | 332.57 | 3-Cl, 4'-I | 300–315 | 1.70–1.80 |

| 4-Fluoro-2'-iodobenzophenone | C₁₃H₉FIO | 316.11 | 4-F, 2'-I | 280–295 | 1.60–1.70 |

| 4-Chloro-2′,4′,6′-triethylbenzophenone | C₂₄H₂₅ClO | 364.90 | 4-Cl, 2',4',6'-C₂H₅ | 340–360 | 1.10–1.20 |

Note: Predicted values are extrapolated from analogous compounds in the literature .

Key Observations:

- Molecular Weight : The iodine atom contributes significantly to the higher molecular weight of the target compound compared to fluorine- or bromine-containing analogs.

- Density: Iodine’s large atomic size increases density, as seen in 4'-bromo-4-iodobenzophenone (1.80–1.90 g/cm³) vs. 4-fluoro-2'-iodobenzophenone (1.60–1.70 g/cm³).

- Steric Effects: Methyl and ethyl groups lower density by disrupting crystal packing, as observed in 4-chloro-2′,4′,6′-triethylbenzophenone (1.10–1.20 g/cm³) .

Biological Activity

4-Chloro-2'-iodo-3-methylbenzophenone (CAS No: 951891-18-2) is a compound belonging to the benzophenone family, characterized by its unique structure featuring both chlorine and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C15H12ClI O

- Molecular Weight : 352.62 g/mol

- Structure : The compound consists of a carbonyl group (C=O) bonded to two aromatic rings, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Notably, it affects cytochrome P450 enzymes, which are crucial for drug metabolism and can lead to drug-drug interactions.

- Receptor Binding : Its structure allows it to interact with various receptors, potentially modulating signal transduction pathways.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies demonstrate that the compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls, leading to cell lysis.

- Anti-inflammatory Effects : Experimental models have shown that treatment with this compound reduces levels of pro-inflammatory cytokines, suggesting its potential application in managing inflammatory conditions such as arthritis.

- Enzyme Inhibition : The compound inhibits specific metabolic enzymes, which can alter biochemical pathways critical for maintaining homeostasis.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Enzyme Inhibition Studies

A study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibits certain cytochrome P450 enzymes. This inhibition could lead to significant drug-drug interactions when co-administered with other medications.

Antimicrobial Research

In vitro tests demonstrated that the compound exhibited substantial antimicrobial activity against a range of bacterial strains. The mechanism of action was linked to the disruption of bacterial cell walls, leading to effective cell lysis.

Anti-inflammatory Mechanisms

Experimental models indicated that treatment with this compound resulted in a notable reduction in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.